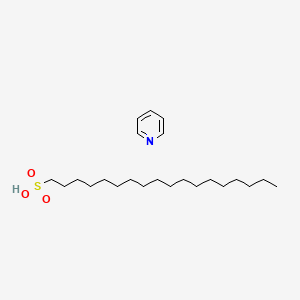
Octadecane-1-sulfonic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecane-1-sulfonic acid;pyridine is a compound that combines the properties of octadecane-1-sulfonic acid and pyridine. Octadecane-1-sulfonic acid is a long-chain sulfonic acid, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) . This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to pyridine-3-sulfonic acid . This process can be carried out using crude 3-chloropyridine N-oxide and Raney nickel in an alkaline solution .
Industrial Production Methods
In industrial settings, the production of pyridine derivatives often involves the use of magnetically recoverable nano-catalysts. These catalysts can be readily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The high surface area and simple preparation of these catalysts make them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecane-1-sulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, Raney nickel for reduction, and various oxidizing agents for oxidation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
Octadecane-1-sulfonic acid;pyridine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of octadecane-1-sulfonic acid;pyridine involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, while the pyridine ring can interact with enzymes and receptors . These interactions can modulate biological processes and lead to specific therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic compound with similar structural properties.
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Pyrimidine: A six-membered ring compound with two nitrogen atoms.
Uniqueness
Octadecane-1-sulfonic acid;pyridine is unique due to the combination of a long-chain sulfonic acid and a pyridine ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
117330-68-4 |
|---|---|
Formule moléculaire |
C23H43NO3S |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
octadecane-1-sulfonic acid;pyridine |
InChI |
InChI=1S/C18H38O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-2-4-6-5-3-1/h2-18H2,1H3,(H,19,20,21);1-5H |
Clé InChI |
KOOJMLMZQGBRRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


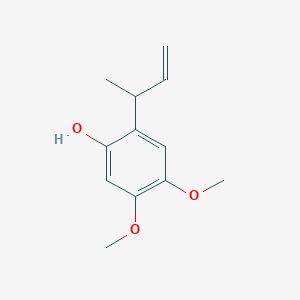

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
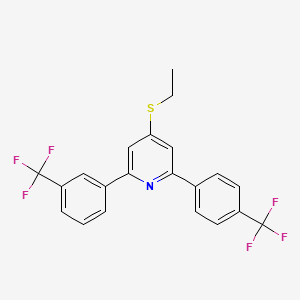
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
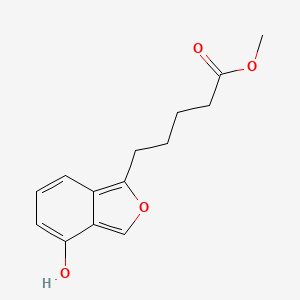
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

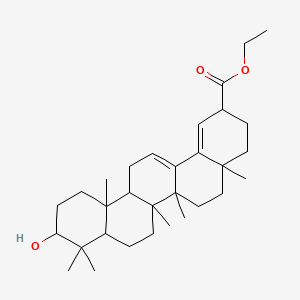
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
